molecular formula C19H26N2O3S B272231 1-[(4-Butoxynaphthyl)sulfonyl]-4-methylpiperazine

1-[(4-Butoxynaphthyl)sulfonyl]-4-methylpiperazine

Cat. No.: B272231
M. Wt: 362.5 g/mol
InChI Key: OMSZCONOOLJONE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Butoxynaphthyl)sulfonyl]-4-methylpiperazine is an organic compound with the molecular formula C19H26N2O3S and a molecular weight of 362.5 g/mol. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with a butoxy group and a sulfonyl group, as well as a piperazine ring substituted with a methyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-[(4-Butoxynaphthyl)sulfonyl]-4-methylpiperazine typically involves multiple steps, including the preparation of intermediates and the final coupling reaction. The synthetic route generally starts with the preparation of 4-butoxynaphthalene, which is then sulfonylated to introduce the sulfonyl group. The final step involves the reaction of the sulfonylated intermediate with 4-methylpiperazine under controlled conditions to yield the desired compound.

Industrial production methods may vary, but they often involve similar steps with optimization for large-scale synthesis. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

1-[(4-Butoxynaphthyl)sulfonyl]-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[(4-Butoxynaphthyl)sulfonyl]-4-methylpiperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[(4-Butoxynaphthyl)sulfonyl]-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to play a crucial role in these interactions, often forming strong bonds with target molecules. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-[(4-Butoxynaphthyl)sulfonyl]-4-methylpiperazine can be compared with other similar compounds, such as:

    1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-2-ethylimidazole: This compound has a similar naphthalene and sulfonyl structure but differs in the substituent on the imidazole ring.

    1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-(2-fluorophenyl)piperazine: This compound has a fluorophenyl group instead of a methyl group on the piperazine ring.

Properties

Molecular Formula

C19H26N2O3S

Molecular Weight

362.5 g/mol

IUPAC Name

1-(4-butoxynaphthalen-1-yl)sulfonyl-4-methylpiperazine

InChI

InChI=1S/C19H26N2O3S/c1-3-4-15-24-18-9-10-19(17-8-6-5-7-16(17)18)25(22,23)21-13-11-20(2)12-14-21/h5-10H,3-4,11-15H2,1-2H3

InChI Key

OMSZCONOOLJONE-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C

Canonical SMILES

CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C

Origin of Product

United States

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